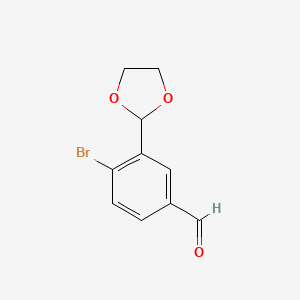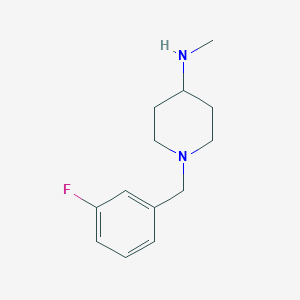
1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further substituted with a methylamine group. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making such compounds of significant interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and N-methylpiperidine.
Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with N-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as nitrating agents or halogenating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Functionalized aromatic compounds with various substituents on the benzyl ring.
科学研究应用
1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring and methylamine group contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion.
相似化合物的比较
Similar Compounds
1-(3-Fluorobenzyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
3-Fluorobenzyl chloride: A precursor in the synthesis of 1-(3-Fluorobenzyl)-N-methylpiperidin-4-amine.
N-methylpiperidine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the combination of the fluorobenzyl group and the piperidine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
属性
分子式 |
C13H19FN2 |
|---|---|
分子量 |
222.30 g/mol |
IUPAC 名称 |
1-[(3-fluorophenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C13H19FN2/c1-15-13-5-7-16(8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 |
InChI 键 |
NTSSFQBKYXOOFD-UHFFFAOYSA-N |
规范 SMILES |
CNC1CCN(CC1)CC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


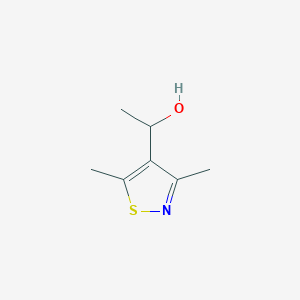
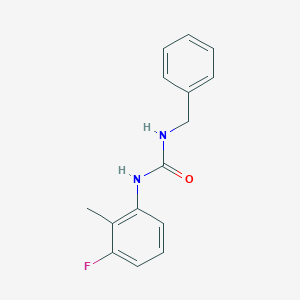
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12836922.png)
![2-(2-Cyclopropyl-5-(ethylsulfonyl)-1-methyl-1H-imidazol-4-yl)-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12836925.png)
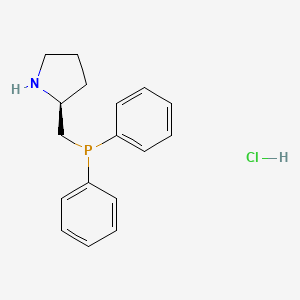
![7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B12836968.png)
![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12836975.png)


![4-(6-Oxo-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1-yl)benzaldehyde](/img/structure/B12836985.png)
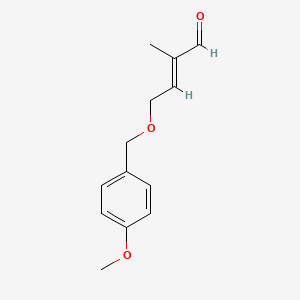
![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12836994.png)

